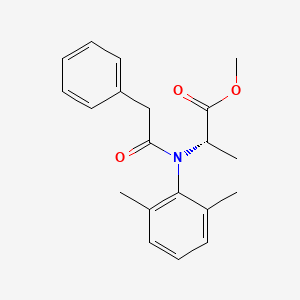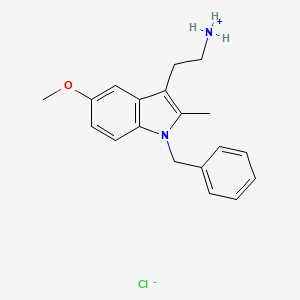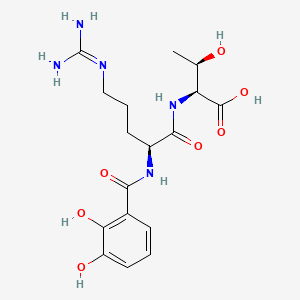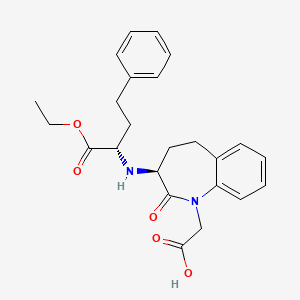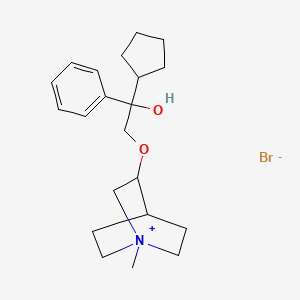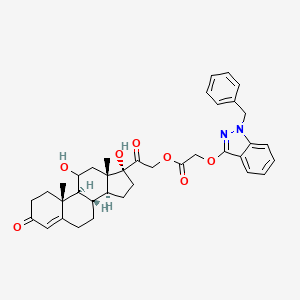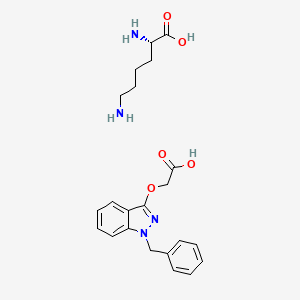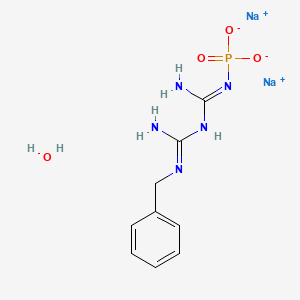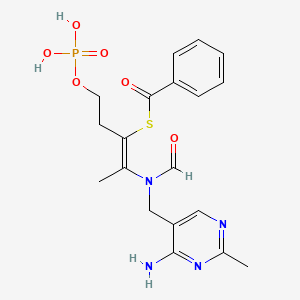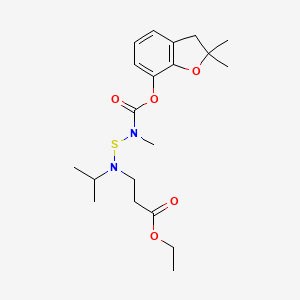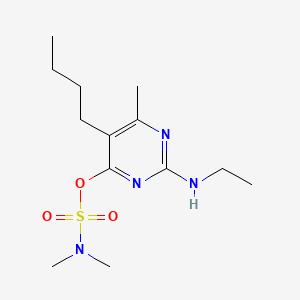
嘧菌酯
描述
Bupirimate, known by its systematic name 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate, is a pyrimidine fungicide primarily used to control powdery mildew on various crops such as apples, pears, stone fruits, cucurbits, roses, strawberries, and other ornamentals . It was first marketed in 1975 and is known for its translaminar mobility and systemic translocation in the xylem .
科学研究应用
Bupirimate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrimidine derivatives and their interactions with various reagents.
Biology: Investigated for its effects on fungal growth and development, particularly in controlling powdery mildew.
Medicine: Explored for its potential antifungal properties and its mechanism of action against fungal pathogens.
Industry: Utilized in the formulation of fungicides for agricultural use, ensuring crop protection and yield improvement
作用机制
Target of Action
Bupirimate is a pyrimidine fungicide that is primarily active against powdery mildew . The key target for this fungicide is the mildews, but each compound differs in its effect on individual mildew species . In particular, bupirimate is effective on apple powdery mildew caused by the fungus Podosphaera leucotricha .
Mode of Action
Bupirimate acts mainly by inhibiting sporulation . It has translaminar mobility and systemic translocation in the xylem . Ethirimol, one of the metabolites of bupirimate, shares the same action mechanism .
Biochemical Pathways
It is known that bupirimate inhibits sporulation, spore germination, and mycelial growth . This inhibition disrupts the life cycle of the fungi, preventing them from spreading and causing disease.
Pharmacokinetics
Bupirimate has a low aqueous solubility and a low volatility . It is moderately persistent in both soil and aquatic systems . Ethirimol and DE-B are major transformation products of bupirimate in soil . Data gaps have been identified for reliable kinetic parameters (dt50 values and formation fraction) and reliable adsorption/desorption data for the major metabolite de-b .
Result of Action
The primary result of Bupirimate’s action is the control of powdery mildew in a variety of crops, including apples, pears, stone fruit, cucurbits, roses and other ornamentals, strawberries, gooseberries, currants, raspberries, hops, beets, and other crops .
Action Environment
The action, efficacy, and stability of Bupirimate can be influenced by local environmental conditions. Depending on these conditions, Bupirimate may be moderately persistent in both soil and aquatic systems . It is moderately toxic to most fauna and flora species . It is used in many products which also contain insecticides .
生化分析
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bupirimate have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bupirimate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Bupirimate is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and may also affect its localization or accumulation
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bupirimate involves the reaction of 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol with dimethylsulfamoyl chloride under basic conditions to form the dimethylsulfamate ester . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods: Industrial production of Bupirimate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反应分析
Types of Reactions: Bupirimate undergoes various chemical reactions, including:
Oxidation: Bupirimate can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert Bupirimate back to its parent amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Parent amine and alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
相似化合物的比较
Bupirimate is part of a group of pyrimidine fungicides, which includes:
- Dimethirimol
- Ethirimol
- Fenarimol
- Triarimol
Uniqueness: Bupirimate is unique among these compounds due to its specific efficacy against apple powdery mildew caused by the fungus Podosphaera leucotricha, which the other compounds are less effective against . Additionally, Bupirimate’s translaminar mobility and systemic translocation make it particularly effective in controlling fungal infections within plant tissues .
属性
IUPAC Name |
[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJPMWIHSOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041688 | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale tan solid; [Merck Index] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000075 [mmHg] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41483-43-6 | |
| Record name | Bupirimate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupirimate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041483436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIRIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCJ121RIOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bupirimate targets adenosine deaminase (EC 3.5.4.4), an enzyme involved in purine salvage, in powdery mildew fungi [].
A: While the exact mechanism of resistance remains unclear, Bupirimate is known to stop mildew infection at the appressorial stage, although it also affects later stages of mildew development [].
ANone: The molecular formula of Bupirimate is C13H24N4O3S, and its molecular weight is 316.4 g/mol.
A: Research indicates that Bupirimate is susceptible to degradation when exposed to direct sunlight and UV rays. Degradation was found to be more pronounced in summer than in winter, and varied depending on the time of day and distance from the UV source [].
A: Bupirimate is often formulated as an emulsifiable concentrate (EC) [, , , , , , , ], but can also be found in formulations like wettable powders, missible oils, suspensions, water dispersible granules, and microemulsions [, ].
A: Yes, the European Food Safety Authority (EFSA) has reviewed and established MRLs for Bupirimate in various food products [].
ANone: Researchers have employed various methods, including:
- In vivo studies: Pot tests and field trials on cucumbers [, ], roses [, ], and butternut squash [] have demonstrated Bupirimate's efficacy in controlling powdery mildew.
- Greenhouse experiments: Studies have been conducted in controlled environments to assess Bupirimate's efficacy on tomatoes [] and roses [].
- Leaf-disc assays: This in vitro method was used to determine the sensitivity of different Podosphaera xanthii populations to Bupirimate [].
A: While resistance to related compounds like ethirimol and dimethirimol has been observed, no resistance to Bupirimate was detected in a Spanish study of Podosphaera xanthii isolates collected between 2002 and 2011 [].
ANone: Several analytical methods have been employed, including:
- High-performance liquid chromatography (HPLC) with UV detection: This method has been used for Bupirimate analysis in various studies, including those evaluating its presence in greenhouse worker gloves [], degradation under sunlight and UV rays [], and for determining residues in cucumbers [].
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for structural identification of Bupirimate and its impurities [], and for quantifying its presence in agricultural products [].
- Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method was used to analyze Bupirimate and its metabolite ethirimol in cucumber samples [].
A: While Bupirimate is reported to have low toxicity to mammals, it has been found to be harmful to some aquatic organisms []. Its presence in water runoff from agricultural fields is a concern [], and research has focused on its degradation through methods like electrochemical oxidation [].
A: Research indicates that the soil matrix significantly influences the degradation rate of Bupirimate during photolysis []. Factors like sand and organic matter content play a crucial role in its breakdown.
ANone: Studies mentioned validation parameters such as:
- Linearity: A linear correlation coefficient of 0.9998 was reported for an HPLC method [].
- Precision: Variation coefficients were as low as 0.43% for the same HPLC method [].
- Recovery: Recoveries ranged from 70.0% to 99.83% depending on the method and matrix [, , ].
ANone: Several alternative fungicides have been investigated, including:
- For roses: Fenapanil and nuarimol were found effective as fumigants against powdery mildew [].
- For butternut squash: Tank mixes of systemic fungicides (benomyl, bupirimate) with protectant fungicides (chlorothalonil, mancozeb) showed promise in controlling powdery mildew [].
- For strawberries: Fungicides like quinoxyfen, cyflufenamid, proquinazid, and azoxystrobin + difenoconazole were found to be effective against powdery mildew [, ].
A: 2-aminopyrimidines, including Bupirimate, were introduced over 30 years ago as fungicides specifically targeting powdery mildew [].
ANone: Studies on Bupirimate involve expertise from various disciplines, including:
- Analytical chemistry: Developing and validating methods for detection and quantification in different matrices [, , , , , ].
- Agricultural science: Evaluating efficacy against powdery mildew in various crops under different conditions [, , , , , , ].
- Environmental science: Investigating Bupirimate's fate in the environment, degradation pathways, and potential ecotoxicological effects [, , ].
- Toxicology: Assessing potential risks to human health and the environment [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



